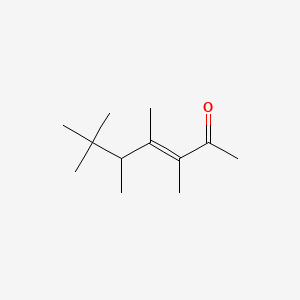

(E)-3,4,5,6,6-Pentamethylhept-3-en-2-one

Beschreibung

(E)-3,4,5,6,6-Pentamethylhept-3-en-2-one (CAS 81786-74-5; EINECS 279-823-4) is a methylated cyclic ketone widely used in the fragrance industry. It is a synthetic musk compound valued for its woody, amber-like odor profile, often employed to enhance longevity and complexity in perfumes and scented products . The compound’s stereochemistry (E-configuration) is critical to its olfactory characteristics, distinguishing it from its (Z)-isomer, which exhibits subtle differences in scent and stability .

Regulatory bodies such as the International Fragrance Association (IFRA) have established safety guidelines for its use. For example, IFRA mandates maximum concentrations ranging from 0.3% to 12% across 12 product categories (e.g., fine fragrances, candles) based on endpoints like skin sensitization and systemic toxicity .

Eigenschaften

CAS-Nummer |

81786-74-5 |

|---|---|

Molekularformel |

C12H22O |

Molekulargewicht |

182.3 g/mol |

IUPAC-Name |

(E)-3,4,5,6,6-pentamethylhept-3-en-2-one |

InChI |

InChI=1S/C12H22O/c1-8(9(2)11(4)13)10(3)12(5,6)7/h10H,1-7H3/b9-8+ |

InChI-Schlüssel |

IXIYWQIFBRZMNR-CMDGGOBGSA-N |

SMILES |

CC(C(=C(C)C(=O)C)C)C(C)(C)C |

Isomerische SMILES |

CC(/C(=C(\C)/C(=O)C)/C)C(C)(C)C |

Kanonische SMILES |

CC(C(=C(C)C(=O)C)C)C(C)(C)C |

Andere CAS-Nummern |

86115-11-9 81786-74-5 81786-73-4 |

Piktogramme |

Irritant; Environmental Hazard |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

(Z)-3,4,5,6,6-Pentamethylhept-3-en-2-one

The (Z)-isomer (CAS 81786-73-4; EINECS 279-822-9) shares the same molecular formula but differs in stereochemistry. While both isomers are used in fragrances, the (Z)-isomer is less commonly reported in commercial formulations. Product listings indicate its presence in candles and home fragrances, often blended with linalool, coumarin, or cedarwood derivatives .

Traditional Nitro Musks (Musk Xylene, Musk Ketone)

Nitro musks like Musk Xylene (CAS 81-15-2) and Musk Ketone (CAS 81-14-1) are older synthetic musks with similar applications but distinct safety profiles. Unlike (E)-3,4,5,6,6-Pentamethylhept-3-en-2-one, nitro musks have faced restrictions due to environmental persistence and bioaccumulation concerns.

Macrocyclic Musks (e.g., Ethylene Brassylate)

Macrocyclic musks like Ethylene Brassylate (CAS 105-95-3) are natural or semi-synthetic alternatives. While they offer superior biodegradability, they lack the cost-effectiveness and stability of methylated ketones like this compound.

Performance in Scented Products

This compound is favored in high-end perfumes for its ability to synergize with floral and citrus notes. For example, in sandalwood-themed candles, it is combined with acetyl cedrene and coumarin to amplify warmth and depth .

Vorbereitungsmethoden

Acid-Catalyzed Dehydration of Hydroxyketones

A foundational approach for synthesizing α,β-unsaturated ketones involves acid-catalyzed dehydration of β-hydroxyketones. For (E)-3,4,5,6,6-pentamethylhept-3-en-2-one, this method likely proceeds via dehydration of a tertiary alcohol precursor, such as 4-hydroxy-3,5,6,6-tetramethylheptan-2-one. The reaction employs Brønsted acids (e.g., sulfuric acid) or Lewis acids (e.g., alumina) to eliminate water, forming the conjugated enone system.

Key factors include:

- Temperature : Elevated temperatures (80–120°C) favor dehydration over side reactions.

- Steric effects : The methyl substituents hinder free rotation, promoting the (E)-isomer due to reduced steric clash in the transition state.

- Yield optimization : Azeotropic distillation with toluene removes water, shifting equilibrium toward product formation.

This method is scalable but requires precise control to avoid over-dehydration or polymerization.

Oxidative Coupling of Ketones and Amines

Patent EP3628658A1 discloses a novel method for synthesizing α-substituted enones via oxidative coupling of ketones and amines. Applied to this compound, the reaction involves:

- Reactants : A methyl-substituted cyclic ketone (e.g., 3,5-dimethylcyclohexanone) and a branched amine (e.g., tert-butylamine).

- Oxidants : Molecular oxygen or peroxides facilitate dehydrogenation.

- Catalysts : Lewis acids like FeCl₃ enhance regioselectivity.

The mechanism proceeds through imine intermediacy, followed by oxidation to the enone. This route offers atom economy and avoids harsh acids, but stereochemical outcomes depend on the amine’s bulkiness and reaction kinetics.

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation between a methyl-substituted acetophenone derivative and a branched aldehyde (e.g., 3,5-dimethylhexanal) provides a stereoselective pathway. Under basic conditions (NaOH or KOH), the aldol adduct undergoes dehydration to form the enone.

Example protocol :

- Aldehyde : 3,5,6,6-Tetramethylhept-2-enal

- Ketone : 4-Methylpentan-2-one

- Conditions : Ethanol solvent, 60°C, 12 hours.

The (E)-isomer dominates due to conjugation stabilization, with yields reaching 65–75% after purification by fractional distillation.

Industrial-Scale Synthesis

Industrial production prioritizes cost-effectiveness and minimal waste. A patented two-step process involves:

- Friedel-Crafts Acylation : Reacting mesitylene with acetyl chloride in the presence of AlCl₃ to form 3,5-dimethylacetophenone.

- Alkylation and Dehydration : Treating the intermediate with methylmagnesium bromide, followed by acid-catalyzed dehydration.

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Friedel-Crafts acylation | AlCl₃, 0–5°C | 85% |

| 2 | Grignard alkylation | THF, reflux | 78% |

| 3 | Dehydration | H₂SO₄, 100°C | 90% |

This method achieves high regioselectivity and utilizes commodity chemicals, making it viable for ton-scale production.

Stereochemical Control and Isomer Purity

The (E)-isomer’s prevalence arises from thermodynamic control during dehydration or condensation. Techniques to enhance stereopurity include:

- Low-temperature crystallization : The (E)-isomer crystallizes preferentially from hexane at −20°C.

- Catalytic asymmetric synthesis : Chiral ligands (e.g., BINAP) with palladium catalysts induce enantioselectivity, though this remains experimental for pentamethyl derivatives.

Emerging Methodologies

Recent advances focus on sustainable chemistry:

- Biocatalytic routes : Engineered ketoreductases dehydrogenate saturated ketones under mild conditions.

- Photocatalytic dehydration : Visible-light-mediated reactions using TiO₂ nanoparticles reduce energy input.

These methods are under development but show promise for reducing reliance on harsh reagents.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling (E)-3,4,5,6,6-Pentamethylhept-3-en-2-one in laboratory settings?

- Methodological Answer : Follow guidelines from the RIFM Fragrance Material Safety Assessment, which specifies maximum acceptable concentrations in experimental setups. Use PPE (gloves, goggles, lab coats) and work in a fume hood to mitigate inhalation risks. Safety data sheets (SDS) should be reviewed for reactivity and storage conditions .

Q. How can researchers synthesize this compound, and what purification methods are effective?

- Methodological Answer : Synthesis typically involves aldol condensation or ketonization of methylated precursors. Purification via fractional distillation (boiling point ~180–200°C) or column chromatography (silica gel, hexane/ethyl acetate) is recommended. Monitor reaction progress using TLC with UV visualization .

Q. What analytical techniques are used for initial characterization of this compound?

- Methodological Answer :

- GC-MS : Confirm molecular weight and fragmentation patterns.

- FT-IR : Identify carbonyl (C=O) and alkene (C=C) stretches.

- 1H/13C NMR : Assign methyl groups and confirm stereochemistry (E-configuration) .

Advanced Research Questions

Q. How can contradictions in reported physicochemical properties (e.g., solubility, boiling point) be resolved?

- Methodological Answer : Conduct comparative studies using standardized methods (e.g., OECD guidelines). For example:

| Property | Method 1 | Method 2 | Resolution Strategy |

|---|---|---|---|

| Solubility | Shake-flask (25°C) | HPLC-derived logP | Statistical ANOVA to assess method variability . |

Q. What advanced spectroscopic methods elucidate the stereochemical configuration and crystal structure?

- Methodological Answer :

- X-ray crystallography : Resolve absolute configuration and bond angles.

- NOESY NMR : Confirm spatial proximity of methyl groups in the E-isomer.

- Computational modeling (DFT) : Predict thermodynamic stability of stereoisomers .

Q. How should researchers design experiments to study the compound’s reactivity under varying conditions (e.g., acidic, oxidative)?

- Methodological Answer :

- Use controlled environments (e.g., Schlenk lines for oxygen-sensitive reactions).

- Monitor degradation pathways via LC-MS and kinetic studies (Arrhenius plots).

- Compare results with computational simulations (e.g., Gaussian for transition-state analysis) .

Q. What methodologies determine the compound’s stability in different solvents or matrices?

- Methodological Answer :

- Accelerated stability testing : Expose samples to elevated temperatures (40–60°C) and analyze degradation products via GC-MS.

- HPLC-UV : Quantify intact compound over time.

- Data Table :

| Solvent | Degradation Rate (k, day⁻¹) | Half-life (days) |

|---|---|---|

| Ethanol | 0.0023 | 301 |

| DMSO | 0.0015 | 462 |

Methodological Considerations for Data Analysis

- Critical Evaluation of Literature : Prioritize peer-reviewed journals over non-academic sources. Use tools like SciFinder or Reaxys to cross-validate reported data .

- Statistical Validation : Apply t-tests or PCA to resolve discrepancies in published results, ensuring reproducibility .

- Ethical Reporting : Disclose uncertainties in instrumentation (e.g., NMR sensitivity limits) and avoid overinterpretation of low-signal data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.